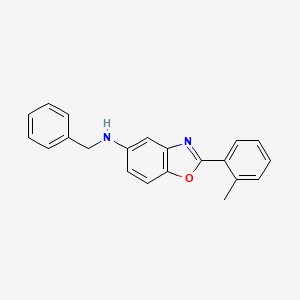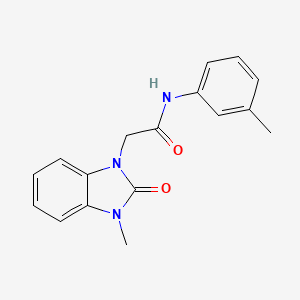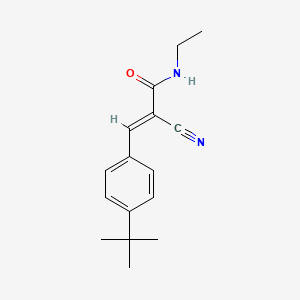
N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzyl group and a 2-methylphenyl group attached to the benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 2-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Dihydrobenzoxazole derivatives.
Substitution Products: Various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
- N-benzyl-2-(2-methylphenyl)-1-ethanamine
- N-benzyl-2-(2-methylphenyl)acetamide
- 2-(2-methylphenyl)-1,3-benzoxazole
Comparison: N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both a benzyl group and a 2-methylphenyl group attached to the benzoxazole core. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the benzyl group can enhance lipophilicity and membrane permeability, while the 2-methylphenyl group can influence the compound’s electronic properties and reactivity.
Propiedades
IUPAC Name |
N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-7-5-6-10-18(15)21-23-19-13-17(11-12-20(19)24-21)22-14-16-8-3-2-4-9-16/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUGZNAWCXINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE](/img/structure/B5818160.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B5818168.png)

![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)
![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)
![2-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)
![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)


![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

